3,4-difluoro-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide
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Description
3,4-difluoro-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C13H11F2N3O2 and its molecular weight is 279.247. The purity is usually 95%.
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Scientific Research Applications
1. Treatment of Epilepsy
- Research Focus: A study explored N-pyridyl benzamide KCNQ2/Q3 potassium channel openers, including a compound with a similar structure, for their potential in treating epilepsy and pain. These compounds showed activity in rodent models of epilepsy and pain. However, some had toxicities that prevented further development, leading to the creation of more refined compounds for clinical studies (Amato et al., 2011).
2. Photophysical Properties and Molecular Docking
- Research Focus: Another study described the synthesis of novel pyrimidine-based BF2 complexes, highlighting their photophysical properties, binding experiments, and molecular docking studies. These complexes, which include variations of the pyrimidine structure, were characterized using various spectroscopic and analytical techniques (Bonacorso et al., 2019).
3. Antineoplastic Applications
- Research Focus: A compound structurally related to 3,4-difluoro-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide was studied for its metabolism in chronic myelogenous leukemia patients. The study aimed to understand the main metabolic pathways of this antineoplastic tyrosine kinase inhibitor in humans (Gong et al., 2010).
4. Histone Deacetylase Inhibition for Cancer Treatment
- Research Focus: The synthesis and biological evaluation of a compound with a similar structure were conducted, focusing on its role as a histone deacetylase (HDAC) inhibitor. This compound showed promise in blocking cancer cell proliferation and inducing apoptosis, and it entered clinical trials as a potential anticancer drug (Zhou et al., 2008).
Properties
IUPAC Name |
3,4-difluoro-N-[2-(2-oxopyrimidin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N3O2/c14-10-3-2-9(8-11(10)15)12(19)16-5-7-18-6-1-4-17-13(18)20/h1-4,6,8H,5,7H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUAIGYNNCFKLJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1)CCNC(=O)C2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.